molecular formula C23H26ClN3O4 B14996139 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide

2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide

Cat. No.: B14996139
M. Wt: 443.9 g/mol
InChI Key: SNAUQJUFTAYFGY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 4-methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenyl halide in the presence of a base.

    Formation of the amide bond: The final step involves coupling the oxadiazole derivative with 2-(4-chlorophenoxy)-2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic rings in the compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)propanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C23H26ClN3O4/c1-15(2)27(22(28)23(3,4)30-19-12-8-17(24)9-13-19)14-20-25-21(26-31-20)16-6-10-18(29-5)11-7-16/h6-13,15H,14H2,1-5H3

InChI Key

SNAUQJUFTAYFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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